What are the physical and chemical properties of Hexadecyldimethylamine?
What are the physical and chemical properties of Hexadecyldimethylamine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyldimethylamine (HDMA), a tertiary amine with the chemical formula C₁₈H₃₉N, is a versatile molecule with significant applications across various scientific and industrial domains.[1] Its amphiphilic nature, stemming from a long hydrophobic hexadecyl chain and a hydrophilic dimethylamine (B145610) headgroup, underpins its utility as a surfactant, emulsifier, and chemical intermediate.[1] This technical guide provides an in-depth overview of the physical and chemical properties of Hexadecyldimethylamine, detailed experimental protocols for their determination, and a summary of its chemical reactivity and applications, particularly relevant to research and drug development.
Physical Properties
Hexadecyldimethylamine is typically a clear, colorless to pale yellow liquid or waxy solid at room temperature, possessing a characteristic fish-like or amine-like odor.[1][2][3] Its physical state is dependent on the ambient temperature, transitioning from a solid to a liquid around its melting point.
Quantitative Physical Data
A summary of the key physical properties of Hexadecyldimethylamine is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 269.51 g/mol | [4][5] |
| Melting Point | 10 - 12 °C | [4][6][7] |
| Boiling Point | ~300 - 320 °C (at 760 mmHg) 148 °C (at 2 mmHg) | [1][4][8][9] |
| Density | 0.801 g/mL (at 20 °C) | [6][10][11] |
| Vapor Pressure | 0.02 - 0.36 Pa (at 20-50 °C) | [8][10] |
| Refractive Index | 1.444 (at 20 °C) | [6][8] |
| Flash Point | ~135 - 147 °C | [4][8] |
Solubility
Hexadecyldimethylamine is insoluble in water but soluble in a range of organic solvents, including ethanol, acetone, and chloroform.[1][6][8] This solubility profile is a direct consequence of its molecular structure, with the long alkyl chain conferring hydrophobicity and the tertiary amine group providing some polarity.
Chemical Properties
As a tertiary amine, Hexadecyldimethylamine exhibits characteristic chemical reactivity. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity to the molecule.
Quantitative Chemical Data
Key chemical properties are summarized in Table 2.
| Property | Value | Source(s) |
| pKa | 9.78 ± 0.28 (Predicted) | [1][8][10] |
| Surface Tension | 26.5 - 32.2 mN/m (at 1 g/L and 25 °C) | [3][8] |
| LogP | 1.3 - 5.1 (at 20 °C and pH 7.1-8.8) | [3][8] |
Chemical Reactivity and Stability
Hexadecyldimethylamine is a stable compound under normal storage conditions.[12] It is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.[2][3] As a base, it neutralizes acids to form salts.[2][3] It is a key intermediate in the synthesis of various downstream products. For instance, it can be quaternized with alkyl halides to form quaternary ammonium (B1175870) salts, oxidized to form amine oxides, or reacted with chloroacetic acid to produce betaines.[13][14] These derivatives are widely used as cationic and amphoteric surfactants.[12][15]
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical and chemical properties of Hexadecyldimethylamine.
Determination of Melting Point (for waxy solids)
The melting point of Hexadecyldimethylamine, which exists as a waxy solid at lower ambient temperatures, can be determined using the capillary tube method.
Methodology:
-
A small, representative sample of solid Hexadecyldimethylamine is introduced into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. The range between these two temperatures is reported as the melting point.
Determination of Boiling Point (for high-boiling liquids)
Due to its high boiling point at atmospheric pressure, the boiling point of Hexadecyldimethylamine is often determined under reduced pressure to prevent decomposition.
Methodology:
-
A small volume of Hexadecyldimethylamine is placed in a distillation flask with a side arm connected to a vacuum source.
-
A thermometer is positioned such that the top of the bulb is level with the bottom of the side arm.
-
The flask is heated gently in a heating mantle.
-
The pressure is reduced to the desired value using a vacuum pump and monitored with a manometer.
-
The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing experiments.
Methodology:
-
To test for solubility in water, a small amount of Hexadecyldimethylamine (e.g., 0.1 g) is added to a known volume of deionized water (e.g., 10 mL) in a test tube.
-
The mixture is agitated vigorously for a set period.
-
The mixture is allowed to stand and is observed for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).
-
The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, chloroform) to determine its solubility profile.
Determination of pKa
The acid dissociation constant (pKa) of the conjugate acid of Hexadecyldimethylamine can be determined by potentiometric titration.
Methodology:
-
A known quantity of Hexadecyldimethylamine is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the acid titrant, allowing the solution to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and confirmation of Hexadecyldimethylamine. While raw spectral data is not provided here, typical spectral features are described below.
-
¹H NMR: The proton NMR spectrum would be expected to show a complex multiplet for the long alkyl chain protons, a triplet for the methylene (B1212753) group adjacent to the nitrogen, and a singlet for the six protons of the two methyl groups attached to the nitrogen.
-
¹³C NMR: The carbon NMR spectrum would display a series of peaks corresponding to the different carbon environments in the hexadecyl chain and two distinct signals for the methyl carbons and the methylene carbon attached to the nitrogen.
-
FTIR: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-2960 cm⁻¹, C-N stretching vibrations, and the absence of N-H stretching bands, confirming its tertiary amine nature.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Hexadecyldimethylamine, along with characteristic fragmentation patterns of long-chain amines.
Mandatory Visualizations
Synthesis of Hexadecyldimethylamine
The industrial synthesis of Hexadecyldimethylamine is typically achieved through the nucleophilic substitution reaction between a hexadecyl halide (e.g., 1-bromohexadecane) and dimethylamine. This process is a fundamental example of amine alkylation.
Role as a Chemical Intermediate
Hexadecyldimethylamine serves as a crucial starting material for the production of various surfactants. This diagram illustrates its role as a central intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines.
Applications in Research and Drug Development
While primarily an industrial chemical, the unique properties of Hexadecyldimethylamine and its derivatives lend themselves to applications in research and development:
-
Drug Delivery: Cationic lipids, which can be synthesized from HDMA, are essential components of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics like mRNA and siRNA. The positive charge of the amine headgroup facilitates complexation with negatively charged nucleic acids.
-
Antimicrobial Research: Quaternary ammonium compounds derived from HDMA exhibit potent antimicrobial activity and are investigated for their efficacy against a broad spectrum of bacteria and fungi.
-
Cell Culture: As a surfactant, it can be used in specialized applications for cell membrane permeabilization or as a component in certain cell lysis buffers, although care must be taken due to potential cytotoxicity.
Safety and Handling
Hexadecyldimethylamine is a combustible material and may cause skin and eye irritation.[1] It is toxic if ingested, inhaled, or absorbed through the skin.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]
Conclusion
Hexadecyldimethylamine is a fatty amine with a well-defined set of physical and chemical properties that make it a valuable compound in both industrial and research settings. Its role as a precursor to a wide array of surfactants highlights its importance in formulation science. For researchers and drug development professionals, understanding its reactivity and potential for derivatization opens up opportunities for creating novel materials for applications such as drug delivery and antimicrobial therapies. The experimental protocols and data presented in this guide serve as a comprehensive resource for the effective and safe utilization of Hexadecyldimethylamine in a laboratory environment.
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